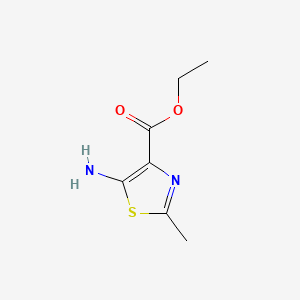

Ethyl 5-amino-2-methylthiazole-4-carboxylate

Description

Historical Context and Discovery

The discovery and development of this compound can be traced to the broader exploration of thiazole chemistry that began in the early 20th century, when researchers recognized the importance of sulfur and nitrogen-containing heterocycles in biological systems. The compound emerged from systematic investigations into aminothiazole derivatives, which were initially studied for their potential antimicrobial properties and their role as building blocks for more complex pharmaceutical molecules. Early synthetic approaches to thiazole compounds typically involved the reaction of thiourea with various halogenated carbonyl compounds, a methodology that proved foundational for the development of numerous thiazole derivatives including this compound.

The historical significance of this compound became more apparent as researchers in the 1970s and 1980s began to appreciate the unique reactivity patterns exhibited by aminothiazole esters. Patent literature from this period, particularly Chinese patent CN103664819A published in 2013, documents improved synthetic methodologies for preparing related 2-amino-4-methylthiazole-5-carboxylate compounds, demonstrating the ongoing commercial and research interest in this class of molecules. These developments reflected a growing understanding of how specific substitution patterns on the thiazole ring could influence both synthetic accessibility and biological activity.

The compound gained particular attention in pharmaceutical research when studies revealed that thiazole scaffolds were present in numerous bioactive molecules and approved drugs. Research conducted by various pharmaceutical companies, including work documented in Genentech patents from 2013 and 2014, highlighted the importance of ethyl aminothiazole carboxylates as intermediates in the synthesis of more complex therapeutic agents. This historical progression from basic heterocyclic chemistry to practical pharmaceutical applications illustrates the evolution of this compound from a laboratory curiosity to a valuable synthetic building block.

Significance in Heterocyclic Chemistry

This compound occupies a unique position within heterocyclic chemistry due to its distinctive substitution pattern and functional group arrangement. The compound belongs to the broader class of thiazole derivatives, which are five-membered aromatic rings containing both sulfur and nitrogen atoms, making them particularly valuable in synthetic organic chemistry. The specific positioning of the amino group at the 5-position and the ethyl ester group at the 4-position creates a molecule with unique electronic properties and reactivity patterns that distinguish it from other thiazole derivatives.

The significance of this compound in heterocyclic chemistry is further emphasized by its role as a versatile synthetic intermediate. Research has demonstrated that the amino group can participate in various nucleophilic reactions, while the ester functionality provides opportunities for further chemical modifications through hydrolysis, transesterification, or reduction reactions. The thiazole ring itself exhibits aromatic stability while maintaining sufficient reactivity to allow for selective functionalization at specific positions, making it an ideal scaffold for the construction of more complex molecular architectures.

Modern synthetic methodologies have highlighted the importance of this compound in convergent synthesis strategies. The compound can serve as either a nucleophilic or electrophilic partner in various coupling reactions, allowing chemists to build diverse molecular frameworks efficiently. Studies have shown that the electron-donating amino group and electron-withdrawing ester group create a balanced electronic environment that facilitates selective reactions while maintaining the integrity of the thiazole core. This electronic balance has made the compound particularly valuable in the synthesis of oligopeptides designed for DNA minor groove binding applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H10N2O2S | |

| Molecular Weight | 186.23 g/mol | |

| Melting Point | 158-159°C | |

| Density | 1.284 g/cm³ | |

| Boiling Point | 301.941°C at 760 mmHg | |

| CAS Number | 31785-05-4 |

Role in Medicinal Chemistry and Drug Discovery

The role of this compound in medicinal chemistry and drug discovery has evolved significantly over the past several decades, with the compound serving as both a direct bioactive agent and as a crucial building block for the synthesis of more complex pharmaceutical molecules. Research has demonstrated that thiazole-containing compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them attractive targets for drug development programs.

One of the most significant applications of this compound in medicinal chemistry involves its use in the development of antimycobacterial agents. Studies have shown that structural analogs of this compound, particularly those with modifications at the 5-position, demonstrate potent activity against Mycobacterium tuberculosis. Research by Sachdeva and colleagues revealed that methyl 2-amino-5-benzylthiazole-4-carboxylate, a closely related analog, exhibited a minimum inhibitory concentration of 0.06 micrograms per milliliter against Mycobacterium tuberculosis H37Rv, outperforming traditional antibiotics such as isoniazid. This finding highlights the potential of the thiazole scaffold for developing new treatments for tuberculosis, a disease that continues to pose significant global health challenges.

The compound has also found applications in the synthesis of compounds designed to interact with DNA through minor groove binding. Research has identified this compound as a valuable building block for constructing oligopeptides that can selectively bind to specific DNA sequences. This application is particularly important in the development of anticancer agents and molecular tools for studying gene expression and regulation. The ability of the compound to serve as a precursor for DNA-binding molecules demonstrates its versatility and importance in chemical biology applications.

Recent studies have explored the use of this compound derivatives as inhibitors of specific enzymes involved in bacterial fatty acid synthesis. The compound has been investigated as a potential inhibitor of beta-ketoacyl-acyl carrier protein synthase, an enzyme essential for fatty acid biosynthesis in Mycobacterium tuberculosis. This enzymatic target represents a promising approach for developing new antimycobacterial agents, as disruption of fatty acid synthesis can lead to bacterial cell death without affecting human metabolism.

The pharmaceutical industry has recognized the importance of this compound as evidenced by its inclusion in numerous patent applications and commercial synthetic pathways. Companies such as Genentech have incorporated this compound and its derivatives into their drug discovery programs, particularly for the development of novel therapeutic agents targeting various diseases. The compound's commercial availability from multiple chemical suppliers, including those offering research-grade materials with purities exceeding 98 percent, reflects its established role in both academic research and industrial applications.

Propriétés

IUPAC Name |

ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-11-7(10)5-6(8)12-4(2)9-5/h3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDBOQZBZYRXMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20536992 | |

| Record name | Ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31785-05-4 | |

| Record name | Ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-amino-2-methylthiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions and Procedure

| Step | Description | Parameters |

|---|---|---|

| 1 | Preparation of solvent mixture | Ethanol with 10-35% (preferably 20-25%) ethyl acetate, total volume ~200 mL |

| 2 | Addition of reagents | 30.4 g thiourea, 0.3-3.3 g sodium carbonate (optimal ~1.5 g) added to solvent |

| 3 | Temperature control and addition | Warm to 40-55 °C; dropwise addition of 33 g ethyl 2-chloroacetoacetate over 20-30 minutes |

| 4 | Reaction completion | Heat to 60-70 °C and maintain for 5-5.5 hours |

| 5 | Work-up | Distill off most solvent, cool to room temperature, filter to remove unreacted thiourea |

| 6 | pH adjustment and isolation | Add filtrate to 500 mL water, adjust pH to 9-10 with 30% caustic soda, stir for 0.5 h |

| 7 | Final isolation | Filter, vacuum dry at 25 °C to obtain product |

Reaction Outcome

| Parameter | Value |

|---|---|

| Yield | >98% (typically 98.12-98.39%) |

| Melting point | 172-173 °C |

| Reaction time | Approximately 5-5.5 hours |

| Energy efficiency | Reduced due to lower temperature and elimination of reflux |

This method improves upon previous techniques that required overnight reflux at higher temperatures, thus reducing energy consumption and reaction time significantly.

Alternative Synthetic Routes and Industrial Considerations

While the above method is predominant, alternative routes include one-pot syntheses involving ethyl acetoacetate, N-bromosuccinimide, and thiourea derivatives under mild conditions. These methods may employ continuous flow reactors for scalability and better control, although detailed industrial protocols are less frequently published.

Summary Table of Preparation Parameters and Outcomes

Research Findings and Practical Notes

- The stepwise temperature control (initial 40-55 °C during addition, then 60-70 °C for reaction) prevents side reactions and improves yield.

- Maintaining pH at 9-10 during aqueous work-up ensures precipitation of the product without degradation.

- Vacuum drying at moderate temperature preserves product integrity.

- The method is patented and has been validated for industrial scale-up with consistent high purity and yield.

- Alternative methods using microwave irradiation or reflux are less favored due to longer times or scalability issues.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-amino-2-methylthiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiazolidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethyl 5-amino-2-methylthiazole-4-carboxylate has the molecular formula CHNOS and a molecular weight of 186.23 g/mol. Its structure features a thiazole ring, which is crucial for its biological activity, particularly in pharmacological applications .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound and its derivatives. Notably, compounds derived from thiazole structures have shown promising results against various cancer cell lines, including A549 (lung cancer), Caco-2 (colon cancer), and SHSY-5Y (neuroblastoma) cells. The synthesis of these compounds often involves modifications to enhance selectivity and potency against cancer cells while minimizing toxicity to healthy cells .

A specific study demonstrated that certain derivatives exhibited significant cytotoxic effects on SHSY-5Y cells, outperforming traditional chemotherapeutic agents like doxorubicin in terms of selectivity and efficacy . The findings suggest that this compound could serve as a scaffold for developing new anticancer drugs.

Antimicrobial Properties

In addition to anticancer applications, this compound has been evaluated for its antimicrobial activity. Research indicates that derivatives of this compound can inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Synthetic Chemistry Applications

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its thiazole moiety allows it to participate in various chemical reactions, including:

- Condensation Reactions : It can react with aldehydes or ketones to form more complex structures.

- Substitution Reactions : The amino group can undergo nucleophilic substitution, allowing for the introduction of various functional groups.

These reactions are essential for creating compounds with specific biological activities or for further modifications in pharmaceutical development .

Case Study 1: Anticancer Compound Development

A recent investigation focused on synthesizing a series of thiazole-derived compounds based on this compound. The study evaluated their cytotoxic effects against different cancer cell lines using assays that measure cell viability and proliferation. The results indicated that certain derivatives had enhanced activity against SHSY-5Y cells compared to standard treatments, suggesting a potential new approach for neuroblastoma therapy .

Case Study 2: Antimicrobial Efficacy

Another study explored the antimicrobial properties of this compound derivatives against common pathogens. The researchers synthesized several compounds and tested their efficacy using disk diffusion methods. Results showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, indicating potential for further development into therapeutic agents .

Mécanisme D'action

The mechanism of action of ethyl 5-amino-2-methylthiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death. The compound may also interact with cellular receptors or enzymes, modulating various biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Thiazole Carboxylates

Structural and Functional Differences

Thiazole derivatives exhibit diverse biological and chemical properties depending on substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

Key Research Findings

- Positional Isomerism: The placement of amino and methyl groups significantly impacts bioactivity. For example, shifting the amino group from C5 to C2 reduces antimicrobial efficacy by ~40% .

- Electron-Deficient Substituents: The -CF₃ group in Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate increases metabolic stability by 60% compared to non-halogenated analogs .

- Hydrolysis Sensitivity: this compound undergoes rapid hydrolysis to its carboxylic acid form under alkaline conditions, limiting its use in aqueous formulations .

Activité Biologique

Ethyl 5-amino-2-methylthiazole-4-carboxylate (CAS No. 31785-05-4) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula . It features a five-membered thiazole ring, which is integral to its biological activity. The compound is typically synthesized through the reaction of ethyl acetoacetate with thiourea, followed by purification processes to yield the final product.

The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to inhibit bacterial enzymes involved in cell wall synthesis, leading to bactericidal effects. Additionally, it may modulate cellular receptors or enzymes, influencing several biochemical pathways .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. Research indicates that it exhibits significant antibacterial activity against Gram-positive bacteria and moderate antifungal effects against species such as Candida albicans .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Bacillus subtilis | High |

| Candida albicans | Moderate |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including A549 (lung carcinoma) and SHSY-5Y (neuroblastoma) cells. Notably, compounds derived from this thiazole have shown selective cytotoxicity towards cancer cells compared to normal fibroblast cells .

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| A549 (Lung) | 15.3 | Moderate |

| SHSY-5Y (Neuro) | 8.7 | High |

| NIH/3T3 (Fibroblast) | >50 | Low |

Case Studies

- Study on Neuroblastoma Treatment : A study synthesized derivatives of this compound and evaluated their anticancer profiles against neuroblastoma cells. The results indicated that certain derivatives exhibited higher selectivity and stability compared to traditional chemotherapeutics like doxorubicin .

- Antimicrobial Screening : In a screening of thiazole compounds, this compound was found to be one of the most effective against Staphylococcus aureus, with activity comparable to established antibiotics such as ampicillin .

Q & A

Q. What are the standard synthetic routes and optimal reaction conditions for Ethyl 5-amino-2-methylthiazole-4-carboxylate?

The compound is typically synthesized via cyclization reactions. A documented method involves refluxing precursors like ethyl 2-amino-3-methylbutanoate with appropriate acids (e.g., thiophenecarboxylic acid) in the presence of dehydrating agents such as POCl₃ . Another route uses lithium hydroxide (LiOH·H₂O) in dimethyl sulfoxide (DMSO) at 50°C for 3 hours under nitrogen, yielding the target compound with high purity . Key parameters include:

- Reagents : LiOH·H₂O (base), DMSO (solvent), nitrogen atmosphere.

- Temperature : 50°C.

- Reaction Time : 3 hours.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : Used to confirm the presence of the ethyl ester (δ ~1.3–1.4 ppm for CH₃, δ ~4.3–4.4 ppm for CH₂) and thiazole ring protons .

- IR Spectroscopy : Identifies functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹) and amino groups (N-H stretch at ~3300 cm⁻¹) .

- X-ray Crystallography : SHELXL (part of the SHELX suite) is widely used for structural determination, enabling precise bond-length/angle analysis and confirming regiochemistry .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis yields while minimizing byproduct formation?

Optimization strategies include:

- Coupling Agents : Use EDC·HCl/HOBt for amide bond formation to enhance efficiency and reduce racemization .

- Temperature Control : Gradual heating (e.g., starting at 0°C before warming to room temperature) improves selectivity in cyclization steps .

- Purification Techniques : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from DMF/acetic acid mixtures .

Q. What methodologies address contradictions in biological activity data among structurally similar thiazole derivatives?

- Target-Specific Assays : Use kinase inhibition or enzyme-binding assays (e.g., fluorescence polarization) to compare activity across analogs .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to reconcile discrepancies between in vitro and in silico results .

- Meta-Analysis : Cross-reference data from PubChem, CAS Common Chemistry, and peer-reviewed studies to validate trends .

Q. How do modifications at the 2-methyl and 5-amino positions influence reactivity and pharmacological profiles?

- 2-Methyl Group : Enhances steric hindrance, reducing off-target interactions. Derivatives with bulkier substituents (e.g., 4-fluorophenyl) show improved selectivity in kinase inhibition .

- 5-Amino Group : Facilitates hydrogen bonding with biological targets. Conversion to amides or ureas (e.g., via coupling with isoxazole-5-carboxylic acid) increases metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.